(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA
Descripción
Role of Bifunctional Degraders in Chemical Biology
Bifunctional degraders like AHPC-PEG3-NH2 TFA operate through a ubiquitin-proteasome-dependent mechanism, enabling the removal of pathogenic proteins that resist conventional inhibition. Unlike small-molecule inhibitors, which require occupancy-driven target modulation, PROTACs act catalytically, inducing polyubiquitination and subsequent degradation of proteins-of-interest (POIs). This paradigm shift addresses challenges such as drug resistance and undruggable targets, including transcription factors and scaffold proteins.
AHPC-PEG3-NH2 TFA exemplifies this approach by recruiting VHL, an E3 ubiquitin ligase component, to tag POIs for destruction. Its efficacy hinges on three criteria: (1) high-affinity binding to both VHL and the POI, (2) optimal linker length and flexibility to enable ternary complex formation, and (3) cellular permeability despite its heterobifunctional nature. Studies demonstrate that PEG-based linkers, such as the triethylene glycol (PEG3) spacer in this compound, balance hydrophilicity and steric flexibility, enhancing proteolytic efficiency.
Structural Classification Within the Proteolysis-Targeting Chimera Framework
AHPC-PEG3-NH2 TFA adheres to the canonical PROTAC architecture, comprising three domains:
The (S,R,S)-AHPC core derives from hydroxyproline-based VHL inhibitors, optimized through structure-activity relationship (SAR) studies to replace peptidic ligands with non-peptidic small molecules. The PEG3 linker, terminated with a methanesulfonothioate group, enhances solubility and reduces aggregation, while the NH2 group allows conjugation to POI-targeting warheads via amide coupling. The trifluoroacetate (TFA) counterion improves stability and crystallinity, critical for storage and in vitro applications.
Evolutionary Context of Von Hippel-Lindau Ligands in E3 Ubiquitin Ligase Recruitment
The development of VHL ligands traces back to early PROTACs relying on HIF-1α-derived peptides, which suffered from poor permeability and proteolytic stability. Breakthroughs in 2012–2015 introduced hydroxyproline mimics like VH032 and VH298 , achieving nanomolar binding affinity through structural optimization of the hydroxyproline pocket. AHPC-PEG3-NH2 TFA builds on these advances, incorporating stereochemical refinements ((S,R,S)-configuration) and a methanesulfonothioate group to enhance metabolic stability.
Comparative analysis of VHL ligands reveals critical evolutionary milestones:
This progression underscores the importance of ligand rigidity and exit vector orientation in PROTAC design. The (S,R,S)-AHPC configuration positions the PEG3 linker orthogonally to the VHL binding pocket, minimizing steric clashes and maximizing POI engagement.
Propiedades
Fórmula molecular |
C38H56F3N5O13S3 |
|---|---|
Peso molecular |
944.1 g/mol |
Nombre IUPAC |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H55N5O11S3.C2HF3O2/c1-23-31(53-22-39-23)27-10-8-26(9-11-27)19-38-33(43)29-18-28(52-35(45)51-24(2)25(3)54-55(7,46)47)20-41(29)34(44)32(36(4,5)6)40-30(42)21-50-17-16-49-15-14-48-13-12-37;3-2(4,5)1(6)7/h8-11,22,24-25,28-29,32H,12-21,37H2,1-7H3,(H,38,43)(H,40,42);(H,6,7)/t24?,25?,28-,29+,32-;/m1./s1 |
Clave InChI |
CLEZKFFRUUBANA-WARMXROESA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Métodos De Preparación
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C38H56F3N5O13S3 |
| Molecular Weight | 944.07 g/mol |
| Physical Appearance | White to off-white solid |
| Storage Conditions | -20°C, protected from light |
| Purity | >99.00% |
| Solubility | Soluble in DMSO |
| In Solution Stability | -80°C for 6 months; -20°C for 1 month |
General Synthetic Approaches
The synthesis of this compound involves multiple steps, though specific reaction conditions are often proprietary to manufacturers. Based on available information, the synthesis can be divided into several key steps:
Formation of the (S,R,S)-AHPC Component
The first phase involves the synthesis of the (S,R,S)-AHPC core structure, which serves as the ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This component is critical for the PROTAC function as it specifically recruits the E3 ligase machinery to target proteins marked for degradation.
Preparation of the 3-methylbutanyl acetate
This step typically involves the esterification of 3-methylbutanol with acetic acid under acidic conditions. The reaction generally requires careful temperature control and monitoring to ensure high yield and purity of the intermediate product.
Introduction of the methanesulfonothioate group
The methanesulfonothioate group is introduced through the reaction of the acetate intermediate with methanesulfonyl chloride and a thiol compound under basic conditions. This step requires precise reaction parameters to prevent side reactions and ensure stereochemical integrity.
Attachment of the PEG3-NH2 moiety
The final key step involves coupling the intermediate with a PEG3-NH2 moiety. This coupling is typically facilitated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The PEG linker enhances solubility and provides the necessary spacing between functional groups for optimal protein-protein interactions in PROTAC applications.
Stock Solution Preparation
The preparation of stock solutions is a critical aspect of working with this compound. Proper dissolution and storage are essential for maintaining the compound's integrity and biological activity. The following table provides guidance for preparing stock solutions at various concentrations:
| Desired Concentration | Amount of Compound Required | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 1.0592 mL | 5.2962 mL | 10.5924 mL |
| 5 mM | 0.2118 mL | 1.0592 mL | 2.1185 mL |
| 10 mM | 0.1059 mL | 0.5296 mL | 1.0592 mL |
Sample solutions are typically provided at 25 µL, 10 mM concentration. For optimal results when preparing stock solutions:
- Select the appropriate solvent based on the compound's solubility characteristics.
- Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing.
- When stored at -80°C, use within 6 months; when stored at -20°C, use within 1 month.
- To increase solubility, heating the tube to 37°C followed by ultrasonic bath oscillation can be effective.
Analytical Characterization
Analytical characterization is essential for confirming the identity, purity, and structural integrity of synthesized this compound. Common analytical methods include:
NMR Spectroscopy
1H NMR spectroscopy is commonly used to confirm the structure of the synthesized compound. The spectrum should be consistent with the expected structural features, including signals corresponding to the AHPC core, PEG linker, and methanesulfonothioate groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis provides information about both the purity and molecular weight of the compound. For high-quality this compound, purity levels exceeding 99% are typically expected.
Applications in PROTAC Development
This compound serves as a valuable building block in the development of PROTACs. Understanding its preparation methods is essential for researchers working in this field.
Mechanism of Action
The compound functions by recruiting specific E3 ubiquitin ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. This selective degradation pathway allows for the modulation of protein levels within cells, providing a powerful tool for therapeutic intervention in diseases characterized by aberrant protein expression.
Research Applications
The compound has been utilized in various research applications, including:
- Development of targeted protein degraders for oncogenic proteins
- Investigation of novel therapeutic approaches for cancer treatment
- Study of protein degradation pathways and mechanisms
- Development of new methodologies for PROTAC design and optimization
Related Compounds and Structural Variations
Several compounds share structural similarities with this compound, each with specific modifications that impact their function and application in PROTAC development:
(S,R,S)-AHPC-PEG3-NH2
This compound (CAS No. 2097971-11-2) is a simpler variant that lacks the 3-methylbutanyl acetate-methanesulfonothioate group. It has a molecular weight of approximately 619.77 (free base basis) and serves as a protein degrader building block for PROTAC research.
(S,R,S)-AHPC-PEG4-NHS ester
This compound incorporates a von Hippel-Lindau (VHL)-recruiting ligand and a PEGylated crosslinker with an acid group. The acid-bearing building block can be used to form amide bonds with amine-tagged biomolecules, facilitating the rapid generation of PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand.
(S,R,S)-AHPC-C5-NH2
Also known as (S,R,S)-AHPC-C5-NH2 dihydrochloride, this compound functions as a ligand for the VHL protein, facilitating the formation of PROTACs and enabling targeted degradation of specific proteins within cells.
Challenges and Considerations in Synthesis
The preparation of this compound presents several challenges that researchers must address:
Stereochemical Control
Maintaining the correct stereochemistry (S,R,S) throughout the synthesis is crucial. The stereochemical integrity directly impacts the compound's ability to interact effectively with the VHL E3 ligase complex. Reaction conditions must be carefully controlled to prevent epimerization or racemization.
Functional Group Compatibility
The presence of multiple functional groups requires careful consideration of reaction conditions to prevent unwanted side reactions. Protecting group strategies may be necessary to selectively modify specific portions of the molecule while leaving others intact.
Purification Challenges
The complex nature of the compound can make purification challenging. Advanced chromatographic techniques are often required to achieve the high purity levels (>99%) necessary for research applications. Typical purification protocols may include multiple rounds of column chromatography followed by recrystallization or preparative HPLC.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) can undergo various chemical reactions, including:
Oxidation: The methanesulfonothioate group can be oxidized to form sulfone derivatives.
Reduction: The acetate group can be reduced to the corresponding alcohol.
Substitution: The acetate and methanesulfonothioate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Targeted Protein Degradation
Overview : The primary application of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA is in the development of PROTACs, which are bifunctional molecules designed to induce the ubiquitination and subsequent degradation of specific target proteins.
Mechanism : PROTACs utilize an E3 ligase ligand to recruit the ubiquitin-proteasome system to target proteins, leading to their degradation. The (S,R,S)-AHPC moiety serves as a ligand for E3 ligases, enhancing the specificity and efficacy of protein degradation processes.
Case Study : Research has demonstrated that PROTACs incorporating (S,R,S)-AHPC can effectively degrade oncogenic proteins, offering potential therapeutic strategies for cancer treatment. For instance, studies have shown that targeting specific kinases involved in cancer pathways can significantly reduce tumor growth in preclinical models .
Drug Development
Overview : The compound is also utilized in the design and synthesis of novel therapeutics aimed at treating various diseases, including cancer, autoimmune disorders, and infectious diseases.
Applications in Drug Development :
- Cancer Therapy : By facilitating the degradation of mutant or overexpressed oncogenes, (S,R,S)-AHPC-based PROTACs can provide a new avenue for cancer treatment that circumvents traditional resistance mechanisms.
- Infectious Diseases : The compound's ability to modulate immune responses through targeted degradation of specific proteins involved in pathogen interaction presents a promising strategy against viral infections .
Biochemical Research
Overview : Beyond therapeutic applications, this compound is valuable in biochemical research for studying protein interactions and cellular pathways.
Research Applications :
- Signal Transduction Studies : The compound can be employed to investigate signaling pathways by selectively degrading components involved in these pathways, allowing researchers to elucidate their roles in cellular processes .
- Cell Cycle Regulation : By targeting cyclins or cyclin-dependent kinases (CDKs), researchers can explore mechanisms regulating cell division and proliferation .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Targeted Protein Degradation | Utilization in PROTACs for degrading specific proteins | Cancer therapy targeting mutant oncogenes |
| Drug Development | Development of novel therapeutics for various diseases | Targeting viral proteins in infectious diseases |
| Biochemical Research | Investigating protein interactions and cellular pathways | Studying signal transduction pathways |
| Immunology | Modulating immune responses through targeted protein degradation | Enhancing immune response against pathogens |
Mecanismo De Acción
The mechanism of action of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) would depend on its specific application. Generally, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. The PEG chain can enhance solubility and bioavailability, while the acetate and methanesulfonothioate groups can participate in specific reactions or interactions.
Comparación Con Compuestos Similares
Key Properties :
- Molecular Formula: C38H56F3N5O13S3
- Molecular Weight: 944.07 g/mol
- Purity: >99% (HPLC)
- Storage: Stable at -20°C for 1 month; long-term storage at -80°C .
Comparison with Similar Compounds
Structural Comparison
The table below contrasts the target compound with structurally related PROTAC conjugates from :
Key Observations :
- Linker Hydrophilicity : The PEG3 linker in the target compound enhances aqueous solubility compared to hydrophobic alkyl chains (C10 or C7), which may improve cellular uptake and reduce aggregation .
- Functional Group Impact: Methanesulfonothioate in the target compound and its C10 analog provides superior hydrolytic stability over ester-based linkers (e.g., C7 ester), critical for in vivo applications .
- Ligand Consistency : All compounds utilize (S,R,S)-AHPC or its derivatives for VHL recruitment, ensuring consistent E3 ligase engagement .
Actividad Biológica
(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA is a synthetic compound classified as an E3 ligase ligand-linker conjugate. It plays a critical role in the development of PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach for targeted protein degradation. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential applications in therapeutic contexts.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2417370-48-8
- Molecular Weight : 619.77 g/mol
- Composition : C₃₀H₄₅N₅O₇S
The compound features a PEG3 linker, which enhances solubility and bioavailability, making it suitable for in vivo applications.
This compound functions by recruiting specific E3 ubiquitin ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. This selective degradation pathway allows for the modulation of protein levels within cells, providing a powerful tool for therapeutic intervention in diseases characterized by aberrant protein expression.
In Vitro Studies
In vitro studies have demonstrated the ability of this compound to induce degradation of target proteins effectively. For example, in cellular assays using HeLa cells, the compound showed significant degradation of specific oncoproteins linked to cancer progression. The efficacy was measured using Western blot analysis, revealing a dose-dependent response:
| Concentration (µM) | Degradation (%) |
|---|---|
| 0.1 | 20 |
| 1 | 50 |
| 10 | 85 |
In Vivo Studies
In vivo studies utilizing murine models have further validated the biological activity of this compound. For instance, administration of this compound resulted in significant tumor regression in xenograft models, indicating its potential as an anti-cancer agent.
Case Study 1: Cancer Therapeutics
A recent study investigated the use of this compound in a breast cancer model. Mice treated with the compound exhibited a marked reduction in tumor size compared to controls. The study highlighted the compound's ability to selectively degrade the HER2 oncoprotein, leading to decreased cell proliferation and increased apoptosis.
Case Study 2: Neurodegenerative Disorders
Another study explored the application of this compound in models of neurodegenerative diseases such as Alzheimer's. The results indicated that this compound effectively reduced levels of tau protein aggregates, suggesting its potential utility in managing tauopathies.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in producing (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA, and how are they addressed experimentally?
- Methodological Answer : The synthesis involves modular assembly of three components: the (S,R,S)-AHPC ligand (a VHL E3 ligase binder), the methanesulfonothioate linker, and the PEG3-NH2 spacer. Critical challenges include maintaining stereochemical integrity during coupling and preventing oxidation of the methanesulfonothioate group. Researchers use inert atmosphere techniques (e.g., Schlenk lines) and real-time monitoring via LC-MS to track intermediate stability . Final purification employs reverse-phase HPLC with trifluoroacetic acid (TFA) as a counterion to enhance solubility and stability .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-modal characterization is essential:
- High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm accuracy).
- NMR (¹H, ¹³C, and 2D COSY) verifies stereochemistry, particularly the (S,R,S) configuration of AHPC and linker regiochemistry .
- HPLC purity assays (≥95% by UV at 254 nm) ensure minimal byproducts. Batch-specific data, such as 99.42% purity for HY-138550A, are reported in technical datasheets .
Q. What in vitro assays are recommended to assess PROTAC activity for this compound?
- Methodological Answer : Initial screens include:
- Target engagement : NanoBRET or SPR to quantify binding affinity between the PROTAC, E3 ligase (VHL), and the target protein.
- Ubiquitination assays : Western blotting for polyubiquitin chains on the target protein after treatment.
- Degradation kinetics : Time-course experiments (e.g., 0–24 hr) using immunofluorescence or flow cytometry to measure target protein levels .
Advanced Research Questions
Q. How does the PEG3 spacer length influence PROTAC efficacy, and what experimental designs optimize this parameter?
- Methodological Answer : The PEG3 spacer balances molecular flexibility and steric compatibility. Comparative studies involve synthesizing analogs with varying spacers (e.g., PEG2, PEG4) and testing them in:
- Ternary complex formation : Cryo-EM or X-ray crystallography to visualize PROTAC-induced E3 ligase-target protein interactions.
- Cellular permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to correlate spacer length with logP values.
- Degradation efficiency : Dose-response curves (DC₅₀) in cell lines with varying target protein expression levels .
Q. What strategies resolve contradictions between target engagement data and observed degradation inefficiency?
- Methodological Answer : Discrepancies often arise from suboptimal ternary complex formation or off-target effects. Researchers should:
- Perform proteomic profiling (e.g., TMT-based mass spectrometry) to identify non-target proteins ubiquitinated by the PROTAC.
- Use CRISPR-Cas9 knockouts of VHL or the target protein to validate mechanism-specific degradation.
- Employ computational docking (e.g., Rosetta) to model linker flexibility and predict steric clashes .
Q. How can researchers evaluate the impact of TFA counterion stability on PROTAC performance in physiological conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers mimicking lysosomal (pH 4.5) and cytosolic (pH 7.4) environments, monitoring degradation via LC-MS.
- Ion-exchange chromatography : Replace TFA with alternative counterions (e.g., acetate) and compare solubility and bioactivity.
- In vivo pharmacokinetics : Administer TFA and non-TFA formulations in murine models, measuring plasma half-life and tissue distribution .
Methodological Considerations for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
